molecular formula C16H19ClFN3O2 B1255276 2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide

Cat. No. B1255276
M. Wt: 339.79 g/mol
InChI Key: GRWZIYVVMDBSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide is an amino acid amide.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis Processes : This compound's derivatives, like flunarizine and efletirizine hydrochloride, are synthesized through various methods involving regioselective metal-catalyzed amination and condensation reactions. These processes are vital for the production of drugs used in treating migraines, dizziness, epilepsy, and as antihistamines (Shakhmaev, Sunagatullina, & Zorin, 2016); (Mai Lifang, 2011).

  • Antimicrobial Properties : Amide derivatives of quinolone, which include structural elements of the compound, exhibit significant antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (N. Patel, A. Patel, & Chauhan, 2007).

  • Potential Pesticidal Applications : N-derivatives of related compounds demonstrate properties that suggest potential as pesticides. This research is particularly relevant for developing new, effective agricultural chemicals (E. Olszewska, Tarasiuk, & Pikus, 2011).

Neurological and CNS Applications

  • Neuroleptic Activity : Compounds with structural similarities have been investigated for their neuroleptic-like activities, suggesting potential applications in treating neurological disorders (Hino et al., 1988).

  • Anticonvulsant Properties : Certain derivatives have shown efficacy in animal models of epilepsy, indicating their potential use as anticonvulsant agents (J. Obniska et al., 2015).

  • CNS Agents : Research into 3-phenyl-2-piperazinyl derivatives has identified compounds with promising central nervous system (CNS) agent properties, potentially useful for various neurological applications (K. Hino et al., 1988).

Analytical and Chemical Studies

  • Analytical Techniques : Techniques such as micellar liquid chromatography have been used for analyzing flunarizine and its degradation products, demonstrating the importance of analytical chemistry in quality control and pharmaceutical research (D. El-Sherbiny et al., 2005).

  • Crystal Structure and Analysis : Studies on cinnamide derivatives, closely related to the compound , have been conducted to understand their crystal structures, providing insights into their chemical properties and potential applications (Jian-gang Zhong et al., 2018).

  • Novel Herbicidal Applications : The synthesis of novel herbicidal agents, including derivatives of this compound, illustrates the application of chemical synthesis in developing new agrichemicals (Bin Li et al., 2005).

properties

Molecular Formula

C16H19ClFN3O2

Molecular Weight

339.79 g/mol

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H19ClFN3O2/c1-2-6-19-15(22)9-14-16(23)20-7-8-21(14)10-11-12(17)4-3-5-13(11)18/h2-5,14H,1,6-10H2,(H,19,22)(H,20,23)

InChI Key

GRWZIYVVMDBSHH-UHFFFAOYSA-N

SMILES

C=CCNC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F

Canonical SMILES

C=CCNC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide
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2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide
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2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide
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2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide
Reactant of Route 5
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide
Reactant of Route 6
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2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide

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